Meta-Fluoro Substitution Yields Intermediate Lipophilicity Among Positional Isomers
The 3-fluorophenyl isomer (target compound) exhibits a computed LogP of 1.55, which sits between the 2-fluorophenyl isomer (LogP 1.91) and the 4-fluorophenyl isomer (LogP 1.55, identical within computational precision), as well as the non-fluorinated parent 1-phenyl-1H-pyrazol-5-amine (LogP ~1.40) . The ortho-fluoro isomer's elevated LogP of 1.91 represents a meaningful +0.36 increase over the meta isomer, which can influence compound partitioning in biphasic systems and lipophilic ligand efficiency indices . This intermediate lipophilicity of the 3-fluoro derivative may offer a balanced profile between the more polar 4-fluoro and the more lipophilic 2-fluoro congeners.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.55 (Chemsrc); XLogP3-AA = 1.6 (PubChem); LogP = 1.5936 (ChemScene) |
| Comparator Or Baseline | 1-(2-fluorophenyl)-1H-pyrazol-5-amine: LogP = 1.91 (Chemsrc); 1-(4-fluorophenyl)-1H-pyrazol-5-amine: LogP = 1.55 (Chemsrc), XLogP3-AA = 1.6 (PubChem); 1-phenyl-1H-pyrazol-5-amine: LogP ~1.40 (Hit2Lead) |
| Quantified Difference | ΔLogP = -0.36 vs ortho isomer; ΔLogP ≈ 0 vs para isomer (computed); ΔLogP ≈ +0.15 vs non-fluorinated parent |
| Conditions | Computed LogP values from multiple independent sources (Chemsrc, PubChem XLogP3, ChemScene); experimental LogP data for this specific compound series not available in peer-reviewed literature |
Why This Matters
In medicinal chemistry lead optimization, a LogP difference of 0.36 units can correspond to a measurable shift in membrane permeability, solubility, and metabolic stability, making the 3-fluoro isomer a distinct choice when an intermediate lipophilicity profile is desired.
